molecular formula C18H18N2O B4218652 3-(4-tert-butylphenyl)-5-phenyl-1,2,4-oxadiazole

3-(4-tert-butylphenyl)-5-phenyl-1,2,4-oxadiazole

Cat. No.: B4218652
M. Wt: 278.3 g/mol
InChI Key: NEWRPZJCSDPFOG-UHFFFAOYSA-N
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Description

3-(4-tert-Butylphenyl)-5-phenyl-1,2,4-oxadiazole is an organic compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a tert-butyl group attached to the phenyl ring, which imparts unique chemical properties.

Safety and Hazards

The safety and hazards associated with these compounds can also vary. For example, “4-tert-Butylphenol” can cause skin irritation, serious eye damage, and is suspected of damaging fertility or the unborn child .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-tert-butylphenyl)-5-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-tert-butylbenzohydrazide with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 3-(4-tert-Butylphenyl)-5-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups, such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(4-tert-Butylphenyl)-5-phenyl-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent, given its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism by which 3-(4-tert-butylphenyl)-5-phenyl-1,2,4-oxadiazole exerts its effects involves interactions with molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

  • 3-(4-tert-Butylphenyl)-5-methyl-1,2,4-oxadiazole
  • 3-(4-tert-Butylphenyl)-5-ethyl-1,2,4-oxadiazole
  • 3-(4-tert-Butylphenyl)-5-propyl-1,2,4-oxadiazole

Comparison: Compared to similar compounds, 3-(4-tert-butylphenyl)-5-phenyl-1,2,4-oxadiazole exhibits unique properties due to the presence of the phenyl group. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications. Additionally, the tert-butyl group provides steric hindrance, influencing the compound’s chemical behavior and interactions with other molecules.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-5-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-18(2,3)15-11-9-13(10-12-15)16-19-17(21-20-16)14-7-5-4-6-8-14/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWRPZJCSDPFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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